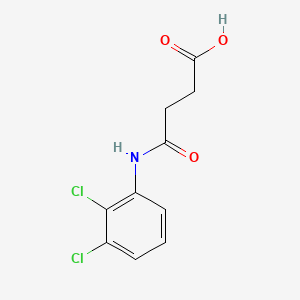

4-(2,3-Dichloroanilino)-4-oxobutanoic acid

Description

Chemical Identification: 4-(2,3-Dichloroanilino)-4-oxobutanoic acid (CAS: 32003-41-1) is a substituted succinamic acid derivative characterized by a dichlorophenyl group at the 2,3-positions of the aniline ring and a ketone-linked butanoic acid chain. Its molecular formula is C₁₀H₉Cl₂NO₃, with a molar mass of 262.09 g/mol .

Synonyms:

- 3-(2,3-Dichlorobenzoyl)-propionic Acid

- 4-(2,3-Dichlorophenyl)-1-oxo-butyric Acid

- AGN-PC-0027IQ (supplier-specific code) .

Safety data sheets indicate standard handling precautions for organic acids, including avoidance of inhalation and skin contact .

Properties

IUPAC Name |

4-(2,3-dichloroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOELDNPZIZVTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichloroanilino)-4-oxobutanoic acid typically involves the reaction of 2,3-dichloroaniline with maleic anhydride. The reaction is carried out in a solvent such as diethyl ether at room temperature for several hours. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichloroanilino)-4-oxobutanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dichloroaniline moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-(2,3-Dichloroanilino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Dichlorinated Derivatives

4-(2,4-Dichloroanilino)-4-oxobutanoic Acid (CAS: 17722-66-6)

- Structure : Chlorine substituents at 2,4-positions on the aniline ring.

- Molecular Formula: C₁₀H₉Cl₂NO₃ (identical to the target compound).

- No direct bioactivity data are available, but positional isomerism often impacts potency in enzyme inhibitors .

4-[(2,5-Dichlorophenyl)amino]-4-oxobutanoic Acid (CAS: 25589-43-9)

- Structure : Chlorine at 2,5-positions.

- Molecular Weight : 262.09 g/mol (same as target compound).

Halogen-Substituted Analogues

4-(3-Fluoro-4-methylanilino)-2-methyl-4-oxobutanoic Acid

- Structure: Fluorine at 3-position and methyl group at 4-position on aniline; additional methyl on the butanoic chain.

- Molecular Formula: C₁₂H₁₃FNO₃.

- Impact : Fluorine’s electronegativity enhances metabolic stability compared to chlorine. The methyl group may increase lipophilicity, affecting membrane permeability .

Functional Group Modifications

4-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic Acid (Compound 6c)

- Structure : Incorporates a hydrazinyl linker and 4-chlorobenzamido group.

- Bioactivity: Demonstrated 72% inhibitory activity against sEH, outperforming the reference compound AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid). The hydrazine group likely enhances hydrogen bonding with the enzyme’s active site .

4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic Acid (CAS: 1003688-34-3)

Alkyl Chain and Substituent Variations

4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic Acid

- Structure: Butyrylamino group at the 5-position of a 2-chloroaniline ring.

- Molecular Formula : C₁₄H₁₇ClN₂O₄.

- This modification is common in prodrug designs .

Structural and Bioactivity Data Table

Key Findings and Implications

- Positional Isomerism : Chlorine placement (2,3 vs. 2,4 or 2,5) significantly alters electronic properties and steric hindrance, impacting enzyme interaction.

- Functional Groups : Hydrazine and azepanylcarbonyl groups enhance binding affinity to targets like sEH, while alkyl chains (e.g., butyryl) improve lipophilicity.

- Halogen Effects : Fluorine substitution offers metabolic stability, whereas chlorine provides stronger electron-withdrawing effects.

Further studies are needed to correlate structural variations with pharmacokinetic profiles and in vivo efficacy.

Biological Activity

4-(2,3-Dichloroanilino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 262.09 g/mol. The compound features a butanoic acid backbone with a keto functional group and a dichloroaniline moiety, which contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Aniline Derivative : The starting material is a suitable aniline derivative that undergoes chlorination to introduce the dichloro substituents.

- Formation of the Butanoic Acid Backbone : This involves the reaction of the aniline derivative with appropriate acylating agents to form the oxobutanoic acid structure.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of pathogens.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in target cells.

- Interference with Cell Signaling Pathways : It may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Antibacterial Effects : A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus with an IC50 value of 15 μg/mL.

- Cancer Cell Line Studies : In vitro tests on HeLa cells indicated that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 20 μg/mL.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-(2,5-Dichloroanilino)-4-oxobutanoic acid | C10H9Cl2N1O3 | Antimicrobial, anticancer |

| 4-(3,5-Dichloroanilino)-4-oxobutanoic acid | C10H9Cl2N1O3 | Antimicrobial |

| 2-Amino-4-(3,5-dichloroanilino)-4-oxobutanoic acid | C10H10Cl2N2O3 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.